molecular formula C19H17N5O2S B233956 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Cat. No. B233956
M. Wt: 379.4 g/mol
InChI Key: GTGQTBQVFODPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It may also inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process, in cancer cells. It has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in lab experiments include its potential therapeutic applications in various scientific research areas, its ability to induce apoptosis in cancer cells, and its potential neuroprotective effects. However, the limitations of using this compound in lab experiments include its unknown mechanism of action, potential toxicity, and lack of clinical trials.

Future Directions

There are several future directions for the research of 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. These include further studies to understand its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic applications. Additionally, it can be studied for its potential use in combination therapy with other drugs to enhance its efficacy and reduce toxicity. Finally, it can be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and viral infections.
Conclusion:
In conclusion, 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Additionally, several future directions have been identified for the research of this compound. Further studies are warranted to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves a multi-step process. The first step involves the reaction of 2-methylphenol with 4-bromobenzyl bromide in the presence of potassium carbonate and dimethylformamide (DMF). The resulting product is then reacted with 4-amino-1,2,4-triazole-3-thiol in the presence of sodium hydroxide and DMF, which leads to the formation of 4-(2-methylphenoxy)-N-(4-mercapto-1,2,4-triazol-3-yl)benzamide. This intermediate product is then reacted with 2-bromo-N-(4-(2-hydroxyethyl)phenyl)acetamide in the presence of potassium carbonate and DMF to obtain the final product, 2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C19H17N5O2S/c1-13-4-2-3-5-16(13)26-11-17(25)20-10-14-6-8-15(9-7-14)18-23-24-12-21-22-19(24)27-18/h2-9,12H,10-11H2,1H3,(H,20,25)

InChI Key

GTGQTBQVFODPEB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.